1-Benzyl-5-(2-phenylethenyl)-1H-imidazole 1-Benzyl-5-(2-phenylethenyl)-1H-imidazole
Brand Name: Vulcanchem
CAS No.: 654653-15-3
VCID: VC20276584
InChI: InChI=1S/C18H16N2/c1-3-7-16(8-4-1)11-12-18-13-19-15-20(18)14-17-9-5-2-6-10-17/h1-13,15H,14H2
SMILES:
Molecular Formula: C18H16N2
Molecular Weight: 260.3 g/mol

1-Benzyl-5-(2-phenylethenyl)-1H-imidazole

CAS No.: 654653-15-3

Cat. No.: VC20276584

Molecular Formula: C18H16N2

Molecular Weight: 260.3 g/mol

* For research use only. Not for human or veterinary use.

1-Benzyl-5-(2-phenylethenyl)-1H-imidazole - 654653-15-3

Specification

CAS No. 654653-15-3
Molecular Formula C18H16N2
Molecular Weight 260.3 g/mol
IUPAC Name 1-benzyl-5-(2-phenylethenyl)imidazole
Standard InChI InChI=1S/C18H16N2/c1-3-7-16(8-4-1)11-12-18-13-19-15-20(18)14-17-9-5-2-6-10-17/h1-13,15H,14H2
Standard InChI Key GHSFKMJBOMCLCP-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CN2C=NC=C2C=CC3=CC=CC=C3

Introduction

Chemical Structure and Nomenclature

1-Benzyl-5-(2-phenylethenyl)-1H-imidazole (IUPAC name: 1-benzyl-5-[(E)-2-phenylethenyl]-1H-imidazole) is characterized by a planar, aromatic imidazole core. Key structural features include:

  • A benzyl group (-CH2C6H5) at the N1 position, which enhances lipophilicity and membrane permeability.

  • A styryl group (-CH=CH-C6H5) at the C5 position, introducing conjugation and potential for π-π interactions with biological targets .

The styryl moiety’s E-configuration is critical for maintaining planarity and optimizing binding affinity to target proteins . Computational studies on analogous compounds suggest that this substitution pattern enhances steric and electronic complementarity with hydrophobic enzyme pockets, particularly in metabolic regulators like TGR5 .

Synthesis and Structural Modification

Synthetic Routes

The synthesis of 1-benzyl-5-(2-phenylethenyl)-1H-imidazole can be inferred from methodologies applied to structurally related imidazole derivatives. A representative pathway involves:

  • Core Formation: Condensation of glyoxal with ammonium acetate and benzylamine to form the imidazole ring .

  • C5 Functionalization: Palladium-catalyzed cross-coupling (e.g., Heck reaction) to introduce the styryl group. For example, reacting 5-bromo-1-benzyl-1H-imidazole with styrene in the presence of Pd(OAc)2 and triethylamine yields the target compound .

CatalystSolventTemperature (°C)Yield (%)Reference
Pd(OAc)2DMF11078
Pd(PPh3)4Toluene10065
NiCl2(dppf)DMSO12052

Structural Analogs and SAR Insights

Modifications to the benzyl or styryl groups significantly alter bioactivity:

  • Benzyl Substituents: Electron-withdrawing groups (e.g., -Cl, -NO2) at the para position of the benzyl ring enhance metabolic stability but reduce TGR5 agonism .

  • Styryl Geometry: The E-isomer shows 10-fold higher binding affinity to TGR5 compared to the Z-isomer .

Pharmacological Activities

TGR5 Agonism and Metabolic Regulation

The compound’s structural similarity to 1-benzyl-1H-imidazole-5-carboxamide derivatives suggests potential as a TGR5 agonist, a target for treating diabetes and obesity . Key findings from analogous compounds include:

  • In Vitro Activation: EC50 values of 0.2–1.5 μM in cAMP assays using HEK293-TGR5 cells .

  • Selectivity: >100-fold selectivity over FXR and other nuclear receptors .

Table 2: Pharmacokinetic Profile of Selected Imidazole Derivatives

CompoundLogPt1/2 (h)Bioavailability (%)Reference
1-Benzyl-5-styryl-imidazole3.24.162
1-(4-Cl-Benzyl)-5-styryl3.86.345

Antimicrobial and Anti-Inflammatory Activity

Benzimidazole analogs exhibit broad-spectrum antimicrobial activity (MIC: 2–16 μg/mL against S. aureus and E. coli) . While direct data for the title compound is lacking, the styryl group’s conjugated system may enhance membrane disruption in Gram-positive bacteria .

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